3-(2-Hydroxy-1-naphthylmethyleneamino)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Hydroxy-1-naphthylmethyleneamino)benzoic acid is an organic compound with the molecular formula C18H13NO3 and a molecular weight of 291.309 g/mol . This compound is known for its unique structure, which includes a naphthyl group, a benzoic acid moiety, and an imine linkage. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Preparation Methods
The synthesis of 3-(2-Hydroxy-1-naphthylmethyleneamino)benzoic acid typically involves the condensation reaction between 2-hydroxy-1-naphthaldehyde and 3-aminobenzoic acid . The reaction is usually carried out in a suitable solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization.
Chemical Reactions Analysis
3-(2-Hydroxy-1-naphthylmethyleneamino)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, depending on the reagents and conditions used.
Common reagents and conditions for these reactions include acidic or basic environments, varying temperatures, and the use of catalysts. The major products formed from these reactions depend on the specific reaction conditions and reagents used .
Scientific Research Applications
3-(2-Hydroxy-1-naphthylmethyleneamino)benzoic acid has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a building block for the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the development of fluorescent sensors for detecting metal ions such as Hg2+ and Al3+.
Mechanism of Action
The mechanism of action of 3-(2-Hydroxy-1-naphthylmethyleneamino)benzoic acid involves its interaction with specific molecular targets and pathways. For example, its fluorescent properties are attributed to the interaction between the compound and metal ions, leading to changes in its electronic structure and emission characteristics . The exact molecular targets and pathways involved in its biological activities are still under investigation.
Comparison with Similar Compounds
3-(2-Hydroxy-1-naphthylmethyleneamino)benzoic acid can be compared with other similar compounds, such as:
- 2-(2-Hydroxy-1-naphthylmethyleneamino)benzoic acid
- 4-(2-Hydroxy-1-naphthylmethyleneamino)benzoic acid
- 5-Benzoylamino-2-hydroxy-benzoic acid
These compounds share similar structural features but differ in the position of the functional groups, which can lead to variations in their chemical properties and applications .
Properties
CAS No. |
88826-07-7 |
---|---|
Molecular Formula |
C18H13NO3 |
Molecular Weight |
291.3 g/mol |
IUPAC Name |
3-[(2-hydroxynaphthalen-1-yl)methylideneamino]benzoic acid |
InChI |
InChI=1S/C18H13NO3/c20-17-9-8-12-4-1-2-7-15(12)16(17)11-19-14-6-3-5-13(10-14)18(21)22/h1-11,20H,(H,21,22) |
InChI Key |
ZKQQOEKFXGIIRV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C=NC3=CC=CC(=C3)C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.